molecular formula C18H18N4O B2384122 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone CAS No. 148692-48-2

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B2384122
CAS No.: 148692-48-2
M. Wt: 306.369
InChI Key: FISMTDVFYIMUBI-UHFFFAOYSA-N
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Description

“1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indole derivatives . The indole scaffold has been found in many important synthetic drug molecules and has shown clinical and biological applications . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H17N3O, and its molecular weight is 243.3 .

Scientific Research Applications

Synthesis and Chemical Properties

Biological and Medicinal Applications

  • Anti-HIV Activity

    A series of β-carboline derivatives, similar in structure to 1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone, have been synthesized and found to display selective inhibition of the HIV-2 strain (Ashok et al., 2015).

  • Antimicrobial Activity

    Derivatives of this compound have shown variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Anti-Cancer Activity

    Indole-containing pyrazole analogs related to this compound have been synthesized and shown remarkable cytotoxic activities against various cancer types, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer (Khalilullah et al., 2022).

  • Cancer Cell Line Inhibition

    Certain conjugates of this compound have shown significant cytotoxicity against human prostate cancer cell lines and other cancer types (Mullagiri et al., 2018).

  • Chemopreventive Agents

    Tetrahydro-β-carboline derivatives, related to this compound, have been studied for their potential as anticancer and chemopreventive agents (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Additional Research Insights

  • Electronic Properties Study

    The energetic and spectroscopic profiles of bis-indolic derivatives of this compound have been studied, providing insights into their electronic properties (Al-Wabli et al., 2017).

  • NMDA Receptor Antagonists

    Derivatives of this compound have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating potential neurological applications (Borza et al., 2007).

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets and mode of action.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have various effects at the molecular and cellular level, depending on its specific targets and mode of action.

Properties

IUPAC Name

1H-indol-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(16-13-14-5-1-2-6-15(14)20-16)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,13,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMTDVFYIMUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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